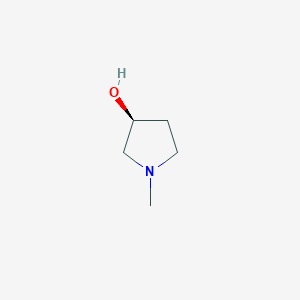

(S)-(+)-1-Methyl-3-pyrrolidinol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3S)-1-methylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-6-3-2-5(7)4-6/h5,7H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVFPAIGVBQGET-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104641-59-0 | |

| Record name | 1-Methyl-3-pyrrolidinol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104641590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-1-Methyl-3-pyrrolidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-3-PYRROLIDINOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0354U26A1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of (S)-(+)-1-Methyl-3-pyrrolidinol for Advanced Research and Development

Abstract: This document provides an in-depth analysis of the essential physical properties of (S)-(+)-1-Methyl-3-pyrrolidinol (CAS RN: 104641-59-0), a critical chiral building block in modern pharmaceutical synthesis. Moving beyond a simple datasheet, this guide offers field-proven insights into the causality behind property measurements, presents self-validating experimental protocols for its characterization, and grounds all claims in authoritative references. It is designed to equip researchers, process chemists, and drug development professionals with the technical understanding necessary for effective quality control, process optimization, and regulatory compliance.

Introduction: The Significance of a Chiral Synthon

This compound is a tertiary amino alcohol featuring a pyrrolidine ring with a defined stereocenter at the C3 position. Its dual functionality—a basic amine and a polar alcohol—makes it a versatile intermediate.[1] The precise spatial arrangement of the hydroxyl group, dictated by its (S)-configuration, is paramount in asymmetric synthesis, where it serves as a foundational component for numerous active pharmaceutical ingredients (APIs). Understanding its physical properties is not merely an academic exercise; it is a prerequisite for ensuring stereochemical integrity, process scalability, and the ultimate safety and efficacy of the final drug product.

This guide will systematically detail these properties, beginning with a consolidated data summary and followed by deep dives into the experimental methodologies required for their verification.

Molecular Structure and Stereochemistry

The identity and utility of this molecule are intrinsically linked to its three-dimensional structure.

Figure 1: Stereochemical representation of this compound.

Core Physical Properties: A Consolidated View

Quantitative data for this compound can vary slightly between suppliers due to differences in analytical methods and purity. The following table consolidates reported values from reputable sources to provide a reliable reference range.

| Property | Value | Source(s) |

| CAS Number | 104641-59-0 | [2] |

| Molecular Formula | C₅H₁₁NO | [3][4] |

| Molecular Weight | 101.15 g/mol | [3][4] |

| Appearance | Colorless to light orange/yellow clear liquid | [1][2][3] |

| Boiling Point | 181-182 °C (at 760 mmHg) 50-52 °C (at 1 mmHg) | [5] |

| Density | 0.993 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.4660 | |

| Specific Optical Rotation | [α]²⁰/D +5.0° to +8.0° (c=1 in Chloroform) | [2] |

| Flash Point | 88.9 °C (192.0 °F) - Closed Cup | |

| Solubility | Soluble in Chloroform and Methanol.[5][6] Miscible with water.[1] | [1][5][6] |

| Sensitivity | Air Sensitive & Hygroscopic | [2][5] |

In-Depth Analysis and Verification Protocols

Chiroptical Properties: The Signature of Stereochemistry

The most defining physical property of this molecule is its specific optical rotation , which confirms the presence and integrity of the (S)-enantiomer. A positive sign (+) indicates dextrorotation, the clockwise rotation of plane-polarized light.

Causality Explained: This rotation arises from the differential interaction of the chiral center with left- and right-circularly polarized light. Any deviation from the established specific rotation value (e.g., a lower value) is a strong indicator of either racemization or the presence of the (R)-(-)-enantiomer as a chiral impurity. Therefore, precise measurement is a non-negotiable quality control step.

Protocol 1: Determination of Specific Optical Rotation

This protocol is designed to be self-validating by including a system suitability check.

Objective: To accurately measure the specific rotation of a sample of this compound.

Apparatus:

-

Calibrated Polarimeter (Sodium D-line, 589.3 nm)[7]

-

Thermostatic control for sample cell (20.0 ± 0.1 °C)

-

1.00 dm polarimeter cell

-

10.00 mL Class A volumetric flask

-

Analytical balance (± 0.1 mg)

Reagents:

-

This compound sample

-

Chloroform, HPLC grade (or specified solvent)

-

Sucrose reference standard

Procedure:

-

System Suitability & Zeroing:

-

Set the polarimeter temperature to 20.0 °C.

-

Fill the polarimeter cell with the pure solvent (Chloroform). Ensure no air bubbles are present.[8]

-

Place the cell in the polarimeter and perform a zero calibration according to the instrument's manual. The reading should be 0.000° ± 0.005°. This step validates the instrument's baseline and the optical purity of the solvent.

-

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the this compound sample and record the weight (m).

-

Quantitatively transfer the sample to the 10.00 mL volumetric flask.

-

Dissolve and dilute to the mark with Chloroform. Stopper and invert the flask at least 20 times to ensure homogeneity.[9] This creates a solution with a precise concentration (c) in g/100 mL.

-

-

Measurement:

-

Rinse the polarimeter cell twice with small aliquots of the prepared sample solution.

-

Fill the cell with the sample solution, ensuring no air bubbles are trapped.

-

Place the cell in the thermostatted chamber of the polarimeter and allow it to equilibrate for 5 minutes.

-

Take at least five separate readings of the observed rotation (α_obs). The readings should be stable and reproducible.

-

-

Calculation:

-

Calculate the average observed rotation from the five readings.

-

Calculate the specific rotation [α] using the formula: [α]²⁰/D = (α_obs × 100) / (l × c) Where:

-

α_obs is the average observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm), typically 1.00 dm.

-

c is the concentration in g per 100 mL of solution.[7]

-

-

-

Acceptance Criteria: The calculated specific rotation should fall within the range specified by the reference standard (e.g., +5.0° to +8.0°).

Thermal Properties: Boiling Point and Process Safety

The boiling point is a critical parameter for distillation-based purification and for defining safe operating temperatures in reactions. As an amino alcohol, this compound has a relatively high atmospheric boiling point (181-182 °C) due to hydrogen bonding.

Causality Explained: The boiling point is the temperature where the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10] For thermally sensitive compounds or for more efficient purification, distillation is performed under reduced pressure, which significantly lowers the required temperature.[11] For example, at a pressure of 1 mmHg, the boiling point drops to 50-52 °C.[5] This relationship is fundamental to preventing thermal degradation during processing. The flash point (88.9 °C) is a key safety metric, indicating the lowest temperature at which vapors can form an ignitable mixture with air.

Protocol 2: Micro-Boiling Point Determination (Thiele Tube Method)

This method is ideal for research settings where sample volume is limited.[12]

Objective: To determine the boiling point of a small liquid sample.

Apparatus:

-

Thiele tube

-

High-temperature mineral oil

-

Calibrated thermometer (-10 to 250 °C)

-

Small sample test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Micro-burner or hot plate

Procedure:

-

Assembly:

-

Add 0.2-0.5 mL of the this compound sample into the small test tube.

-

Place the capillary tube into the test tube with the open end down.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[12]

-

Insert the assembly into the Thiele tube, ensuring the sample is immersed in the mineral oil but the top of the tube is open to the atmosphere.

-

-

Heating:

-

Gently heat the side arm of the Thiele tube with a micro-burner.[13] The shape of the tube is designed to create a convection current, ensuring uniform heating.

-

Observe the capillary tube. Initially, trapped air will expand and exit as slow bubbles.

-

Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is now above the boiling point, as the vapor pressure of the sample has overcome atmospheric pressure and displaced all the air.[12]

-

-

Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The exact moment the last bubble collapses and the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure.

-

Record the temperature at this precise moment. This is the boiling point of the liquid.[12][13]

-

-

Validation: For highest accuracy, the determined boiling point should be corrected for the current atmospheric pressure using a pressure nomograph.

Quality Control Workflow: Ensuring Stereochemical Purity

A robust quality control (QC) process for a chiral intermediate like this compound relies on a multi-faceted analytical approach. No single technique is sufficient; instead, orthogonal methods are used to build a complete and trustworthy profile of the material.

Figure 2: Self-validating QC workflow for stereochemical identity and purity.

This workflow demonstrates trustworthiness through redundancy. A batch that passes the specific rotation test (Polarimetry) must also show high enantiomeric excess via a chromatographic method (Chiral GC/HPLC). Structural identity is confirmed by NMR, while Karl Fischer titration quantifies water content, which is critical given the compound's hygroscopic nature. A "PASS" result is only issued when all criteria are met.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

GHS Hazards: The compound is classified as a combustible liquid and is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work should be conducted in a well-ventilated fume hood.[14]

-

Storage: Due to its air-sensitive and hygroscopic nature, it should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[2][5] Recommended storage is in a cool, dry place away from ignition sources.[15]

Conclusion

The physical properties of this compound are more than just numbers on a data sheet; they are the fundamental parameters that govern its application, purification, and safe handling. For scientists in drug development, a mastery of these properties and the protocols to verify them is essential for ensuring the quality and consistency of this vital chiral intermediate. By integrating the causal explanations and self-validating workflows presented in this guide, research and development teams can operate with a higher degree of confidence and scientific rigor.

References

- 1. Page loading... [wap.guidechem.com]

- 2. (S)-1-Methyl-3-pyrrolidinol | 104641-59-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methyl-3-pyrrolidinol, (-)- | C5H11NO | CID 6951332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-(-)-1-Methyl-3-pyrrolidinol | 104641-60-3 [chemicalbook.com]

- 6. 1-Methyl-3-pyrrolidinol CAS#: 13220-33-2 [m.chemicalbook.com]

- 7. digicollections.net [digicollections.net]

- 8. brcmcet.edu.in [brcmcet.edu.in]

- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 10. Boiling point - Wikipedia [en.wikipedia.org]

- 11. Boiling Water At Reduced Pressure [chemed.chem.purdue.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. tcichemicals.com [tcichemicals.com]

- 15. echemi.com [echemi.com]

(S)-(+)-1-Methyl-3-pyrrolidinol chemical structure and CAS number 104641-59-0

An In-depth Technical Guide to (S)-(+)-1-Methyl-3-pyrrolidinol

This guide provides a comprehensive technical overview of this compound (CAS No. 104641-59-0), a pivotal chiral building block in modern medicinal chemistry and drug development. Designed for researchers, scientists, and pharmaceutical professionals, this document delves into the molecule's chemical identity, synthesis, applications, and handling, grounding all information in authoritative data.

Core Chemical Identity and Structure

This compound is a chiral heterocyclic compound featuring a five-membered pyrrolidine ring.[1] The defining features of its structure are a methyl group at the nitrogen (position 1) and a hydroxyl group at the chiral center on the third carbon atom, with an (S)-configuration.[2] This specific stereochemistry is crucial for its utility in asymmetric synthesis, where the spatial orientation of substituents can dictate the biological activity of the final drug candidate.[3]

The molecule's IUPAC name is (3S)-1-Methylpyrrolidin-3-ol.[4] Its structure combines the basicity of a tertiary amine with the polarity of a secondary alcohol, making it a versatile intermediate for a wide range of chemical transformations.[1][5]

Caption: Chemical structure and key identifiers of this compound.

Physicochemical and Spectroscopic Properties

Accurate characterization is fundamental for the application of any chemical intermediate. The physical and spectroscopic data for this compound are well-documented, ensuring its reliable identification and use in synthesis.

Physicochemical Data

The compound typically appears as a colorless to light orange or yellow clear liquid.[6] Its dual functional groups—a tertiary amine and a hydroxyl group—confer solubility in water and common organic solvents.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | [2][7] |

| Molecular Weight | 101.15 g/mol | [2][7] |

| Boiling Point | 181-182 °C (lit.) | [2] |

| Density | 0.993 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.4660 (lit.) | [2] |

| Optical Activity | [α]20/D +6° (c = 1 in chloroform) | [2] |

| Flash Point | 88.9 °C (192.0 °F) - closed cup | [2] |

Spectroscopic Profile

Spectroscopic data confirms the structural integrity and purity of the molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): A representative ¹H NMR spectrum in CDCl₃ (400 MHz) shows characteristic peaks at: δ 1.73 (m, 1H), 2.20 (m, 2H), 2.34 (s, 3H, -CH₃), 2.47 (dd, J = 5.2, 10 Hz, 1H), 2.64 (d, J = 10 Hz, 1H), 2.85 (m, 1H), and 4.32 (m, 1H) ppm.[8] This pattern is consistent with the assigned structure.

-

¹³C NMR, IR, and Mass Spectrometry: Comprehensive spectral data, including ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are available through various chemical databases and suppliers, providing a complete analytical profile for quality control.[6][9][10]

Synthesis and Production

The stereoselective synthesis of this compound is critical to its application. Several synthetic routes have been developed, often starting from chiral precursors to ensure high enantiomeric purity.

Representative Synthetic Protocol

One common laboratory-scale synthesis involves the deprotection of a protected pyrrolidine precursor. The following protocol is based on a procedure for deprotecting S-3-tert-butoxy-N-methylpyrrolidine.[8]

Objective: To synthesize (S)-1-methyl-3-pyrrolidinol with high chemical and optical purity.

Materials:

-

S-3-tert-butoxy-N-methylpyrrolidine

-

Dichloroethane

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Isopropanol

-

Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

-

Dissolution: Dissolve 112 g of S-3-tert-butoxy-N-methylpyrrolidine in 300 mL of dichloroethane in a suitable reaction vessel.

-

Acidic Deprotection: Slowly add 117 g of concentrated HCl dropwise to the solution over 1 hour. Causality: The strong acid cleaves the tert-butyl ether protecting group.

-

Heating: Stir the reaction mixture at 55-60°C for 2 hours to ensure the deprotection reaction goes to completion.

-

Workup & Dilution: Cool the mixture to room temperature and dilute by adding 50 g of water. Separate the organic layer.

-

Concentration: Concentrate the aqueous layer under reduced pressure to remove water and residual solvent.

-

Basification: To the concentrated residue, add 500 mL of isopropanol. Slowly add 46.83 g of NaOH over 1 hour. Causality: NaOH neutralizes the HCl salt of the amine and protonated alcohol, yielding the free base form of the final product.

-

Reaction Completion: Stir the mixture for 5 hours at room temperature.

-

Purification: Remove the precipitated inorganic salts by filtration. Concentrate the filtrate under reduced pressure to yield the final product, (S)-1-methyl-3-pyrrolidinol.[8]

This two-step process can yield a product with chemical purity exceeding 99% and an enantiomeric excess (ee) of over 99%.[8]

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a chiral building block.[3][] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[12][13]

Key Application Areas:

-

Scaffold for Bioactive Molecules: Its rigid, three-dimensional structure is ideal for orienting functional groups in a precise spatial arrangement to interact with biological targets like enzymes and receptors. The sp³-hybridized nature of the ring provides better three-dimensional coverage compared to flat aromatic systems, which can improve binding affinity and selectivity.[3]

-

Synthesis of Adenosine A₂A Antagonists: It is explicitly used as a synthetic intermediate to prepare diaryl acylaminopyrimidines, a class of compounds investigated as adenosine A₂A receptor antagonists.[8] These antagonists have potential applications in treating Parkinson's disease and other neurological disorders.

-

Chiral Ligands and Catalysts: The molecule can be used in the synthesis of chiral ligands for asymmetric catalysis, further extending its utility in creating other enantiomerically pure compounds.[1]

-

Modulation of Physicochemical Properties: The introduction of the 3-hydroxy-1-methylpyrrolidine moiety into a larger molecule can improve key drug-like properties, such as aqueous solubility and metabolic stability, which are critical for pharmacokinetic profiles.[3][13]

Caption: Role of (S)-1-Methyl-3-pyrrolidinol as a core scaffold in drug design.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazard Classification: It is classified as a warning-level substance, with hazard statements indicating it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Standard PPE, including safety eyeshields, chemical-resistant gloves, and a suitable respirator (e.g., type ABEK filter), should be used when handling the compound.[2][14]

-

Storage: It is a combustible liquid and should be stored in a well-ventilated place, kept cool, and away from heat, sparks, or open flames.[2] The recommended storage class is for combustible liquids (Class 10).[2][14]

Conclusion

This compound (CAS: 104641-59-0) is more than a simple chemical intermediate; it is a high-value tool for the rational design of stereochemically defined pharmaceuticals. Its well-characterized properties, established synthetic routes, and proven utility as a chiral scaffold make it an indispensable resource for scientists and researchers in drug discovery. The strategic use of this building block enables the precise construction of complex molecules with optimized biological activity and improved pharmacokinetic profiles, underscoring its continued importance in the development of next-generation therapeutics.

References

- 1. Page loading... [guidechem.com]

- 2. (S)-(+)-1-甲基-3-吡咯烷醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. (S)-3-Methylpyrrolidine|Chiral Building Block [benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. nbinno.com [nbinno.com]

- 6. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound | 104641-59-0 [chemicalbook.com]

- 9. 1-Methyl-3-pyrrolidinol(13220-33-2) 13C NMR spectrum [chemicalbook.com]

- 10. 1-Methyl-3-pyrrolidinol [webbook.nist.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-Methyl-3-pyrrolidinol 95 13220-33-2 [sigmaaldrich.com]

An In-depth Technical Guide to the Safe Handling and Use of (S)-(+)-1-Methyl-3-pyrrolidinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-1-Methyl-3-pyrrolidinol, a chiral tertiary amino alcohol, is a valuable building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its unique structural features make it a key intermediate in the synthesis of various bioactive molecules. However, its chemical reactivity and toxicological profile necessitate a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in authoritative safety data and established laboratory practices. The objective is to empower researchers to work confidently and safely with this compound by not only outlining procedures but also explaining the scientific rationale behind them.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the substance's physical and chemical characteristics. This data informs proper storage conditions, appropriate personal protective equipment (PPE), and effective emergency response strategies.

| Property | Value | Source |

| CAS Number | 104641-59-0 | |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.15 g/mol | [2] |

| Appearance | Colorless to light orange/yellow clear liquid | |

| Boiling Point | 50-52 °C at 1 mmHg | [2] |

| Density | 0.921 g/mL at 25 °C | [2] |

| Flash Point | 71 °C (159.8 °F) - closed cup | |

| Solubility | Miscible with water | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A clear understanding of these hazards is paramount for risk assessment and the implementation of appropriate safety measures.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

-

H227: Combustible liquid.

Signal Word: Warning[2]

Hazard Pictograms:

Toxicological Profile and Mechanism of Action

Understanding the toxicology of this compound provides the causal link for the stringent handling procedures required. As a tertiary amine and a pyrrolidine derivative, its toxicity stems from these functional groups.

3.1. Skin and Eye Irritation: Tertiary amines are known to be irritants to the skin and mucous membranes.[4][5] The irritant effect is likely due to their alkaline nature, which can disrupt the lipid barrier of the skin and cause local inflammation.[6] Prolonged or repeated exposure can lead to contact dermatitis.[5][7] In the eyes, this alkalinity can cause significant irritation and damage to the cornea.[8]

3.2. Respiratory Irritation: Inhalation of vapors can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[2] This is a common hazard associated with volatile amines.

3.3. Oral Toxicity: The compound is harmful if swallowed, with an acute oral toxicity classification of Category 4.[2] While specific LD50 data for this compound is not readily available, this classification indicates a significant risk upon ingestion.

3.4. Potential Neurotoxicity: Pyrrolidine derivatives, as a class, have been studied for their effects on the central nervous system.[9][10][11] Some have shown neuroprotective effects, while others can be neurotoxic.[10][11][12] While the specific neurotoxic mechanism of this compound is not well-documented in the provided search results, its structural similarity to other centrally active compounds warrants caution. Prolonged or high-concentration exposure should be avoided to prevent potential central nervous system depression.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

-

Eye Protection: Chemical safety goggles are mandatory.[13] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are required. Given that breakthrough times can vary, it is crucial to consult the glove manufacturer's compatibility charts. Nitrile gloves are commonly used, but for prolonged contact, heavier-duty gloves may be necessary.

-

Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and fire hazards.

-

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[13]

Caption: PPE Selection Workflow for this compound.

Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical for preventing accidental exposure and maintaining the chemical's integrity.

5.1. Handling:

-

Always work in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation of vapors.[2]

-

Avoid direct contact with skin and eyes.[14]

-

Ground and bond containers when transferring the liquid to prevent static discharge, which can be an ignition source for this combustible liquid.

-

Use non-sparking tools when handling containers.

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2]

-

Wash hands thoroughly after handling.[14]

5.2. Storage:

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3]

-

Keep containers tightly closed to prevent the absorption of moisture and contamination.[3]

-

Store away from incompatible materials, such as strong oxidizing agents and strong acids.[15]

-

Follow all local regulations for the storage of combustible liquids.

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure. All laboratory personnel should be familiar with these procedures and the location of emergency equipment.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[3][16]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[14][16]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]

Caption: Emergency First Aid Procedures for Exposure.

Accidental Release and Spill Cleanup

Prompt and safe cleanup of spills is essential to prevent further exposure and environmental contamination.

7.1. Small Spills:

-

Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

-

Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

-

Containment: Create a dike around the spill using an inert absorbent material such as vermiculite, dry sand, or commercial spill absorbents.[14][17]

-

Absorption: Carefully apply the absorbent material to the spill, working from the outside in.

-

Collection: Once the liquid is fully absorbed, use non-sparking tools to collect the material into a sealable, properly labeled container for hazardous waste disposal.[17]

-

Decontamination: Decontaminate the spill area with a suitable solvent or detergent and water.[18] All cleaning materials should also be disposed of as hazardous waste.

7.2. Large Spills: In the event of a large spill, evacuate the laboratory immediately and contact your institution's emergency response team. Do not attempt to clean up a large spill without the appropriate training and equipment.

Fire-Fighting Measures

Given its classification as a combustible liquid, appropriate fire-fighting measures must be in place.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

-

Specific Hazards: Thermal decomposition can produce toxic and irritating fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[19] Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Disposal Considerations

This compound and any materials contaminated with it must be disposed of as hazardous waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

This compound is a valuable chemical intermediate that can be used safely with the proper knowledge and precautions. The key to safe handling lies in a comprehensive understanding of its hazards, the consistent use of appropriate personal protective equipment, adherence to established handling and storage procedures, and preparedness for emergency situations. By integrating the principles and protocols outlined in this guide into their laboratory practices, researchers can mitigate the risks associated with this compound and ensure a safe working environment.

References

- 1. vivanls.com [vivanls.com]

- 2. echemi.com [echemi.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Skin injury following contact with a complex amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdc.gov [cdc.gov]

- 8. Amines as occupational hazards for visual disturbance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. restoredcdc.org [restoredcdc.org]

- 15. ehs.washington.edu [ehs.washington.edu]

- 16. labelmaster.com [labelmaster.com]

- 17. ehs.utk.edu [ehs.utk.edu]

- 18. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]

- 19. US4168226A - Thermal stabilization of N-methyl-2-pyrrolidone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of (S)-(+)-1-Methyl-3-pyrrolidinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-1-Methyl-3-pyrrolidinol is a chiral building block of significant interest in pharmaceutical synthesis. Its thermal stability is a critical parameter influencing its storage, handling, and application in chemical processes, particularly during purification steps like distillation and in formulation development where thermal stresses may be applied. This guide provides a comprehensive overview of the known thermal properties of this compound, outlines potential decomposition pathways based on the chemistry of related compounds, and presents detailed experimental protocols for its thermal analysis. A thorough understanding of the thermal behavior of this compound is essential for ensuring its quality, stability, and safety in research and drug development.

Introduction to this compound

This compound, a substituted pyrrolidine derivative, is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. The pyrrolidine ring is a common scaffold in many biologically active molecules, and the specific stereochemistry of this compound makes it a crucial component in asymmetric synthesis.[1] Its physical state as a liquid at room temperature, with a boiling point of 181-182 °C, suggests a degree of thermal stability. However, the presence of a hydroxyl group and a tertiary amine within the five-membered ring introduces potential pathways for thermal degradation.

This guide will delve into the critical aspects of the thermal stability and decomposition of this compound. While specific experimental data on its thermal decomposition profile is not extensively available in public literature, this document will synthesize existing knowledge on related structures to provide a predictive framework and guide researchers in conducting their own stability assessments.

Physicochemical Properties and Known Stability Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁NO | [2] |

| Molecular Weight | 101.15 g/mol | [2] |

| Appearance | Colorless to light orange/yellow clear liquid | [1] |

| Boiling Point | 181-182 °C (lit.) | |

| Density | 0.993 g/mL at 25 °C (lit.) | |

| Flash Point | 88.9 °C (closed cup) | |

| Storage Conditions | 2-8°C, store in a dry, cool, and well-ventilated place. | [2][3] |

Safety Data Sheets (SDS) for this compound indicate that the compound is stable under recommended storage conditions.[4] Hazardous decomposition products formed under fire conditions include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4] This information underscores the importance of avoiding high temperatures to maintain the integrity of the compound.

Postulated Thermal Decomposition Pathways

In the absence of direct experimental studies on the thermal decomposition of this compound, we can postulate potential degradation pathways based on the known chemistry of amino alcohols and N-alkylated pyrrolidines. The primary drivers for decomposition are likely to be the hydroxyl and N-methyl groups, as well as the inherent strain of the five-membered ring at elevated temperatures.

Two plausible primary decomposition routes are:

-

Dehydration: The hydroxyl group can be eliminated, leading to the formation of an unsaturated pyrrolidine derivative. This is a common thermal decomposition pathway for alcohols.

-

Ring Opening: Cleavage of the C-N or C-C bonds of the pyrrolidine ring can occur at higher temperatures. Studies on the biodegradation of N-methylpyrrolidone have shown that ring opening is a feasible degradation pathway, although the mechanism is biological rather than thermal.[5]

A proposed, simplified decomposition pathway is illustrated in the diagram below. It is important to emphasize that this is a theoretical pathway and requires experimental verification.

Caption: Postulated thermal decomposition pathways for this compound.

Recommended Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability of this compound, a combination of thermoanalytical techniques is recommended. The following section provides detailed, step-by-step methodologies for these crucial experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and to characterize the mass loss profile as a function of temperature.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the mass loss (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Identify the temperatures at which 5% and 50% mass loss occurs (T5% and T50%).

-

Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to determine the associated enthalpy changes.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. Use a pinhole lid if volatilization is to be studied.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -50 °C).

-

Ramp from -50 °C to 300 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify endothermic and exothermic peaks corresponding to thermal events.

-

Determine the peak temperatures and integrated peak areas to calculate enthalpy changes (ΔH).

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of the sample.

Experimental Protocol:

-

Instrument Setup: Interface a pyrolyzer with a GC-MS system.

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 0.1-0.5 mg) of this compound into a pyrolysis tube or on a filament.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: Perform experiments at a series of temperatures, starting from the onset of decomposition determined by TGA (e.g., 200 °C, 300 °C, 400 °C).

-

Pyrolysis Time: 10-20 seconds.

-

-

GC-MS Conditions:

-

GC Column: A suitable capillary column for separating polar and non-polar compounds (e.g., a mid-polar column).

-

GC Oven Program: A temperature ramp that allows for the separation of the expected decomposition products.

-

MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 30-500.

-

-

Data Analysis:

-

Identify the peaks in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST) to identify the decomposition products. The existing mass spectrum of 1-Methyl-3-pyrrolidinol can serve as a reference for the parent compound.[6]

-

The following diagram illustrates the recommended experimental workflow for a comprehensive thermal analysis.

Caption: Recommended workflow for the comprehensive thermal analysis of this compound.

Data Interpretation and Stability Assessment

The data obtained from the recommended analyses will provide a comprehensive picture of the thermal stability of this compound.

-

TGA data will establish the upper-temperature limit for the handling and storage of the compound. A significant mass loss below the boiling point would indicate decomposition rather than evaporation.

-

DSC data will reveal the energy changes associated with heating, providing information on melting behavior and the energetics of decomposition.

-

Py-GC-MS data will be crucial for elucidating the actual decomposition pathways and identifying potentially reactive or toxic degradation products.

This multi-faceted approach ensures a thorough understanding of the compound's thermal behavior, which is essential for its safe and effective use in pharmaceutical development.

Conclusion and Recommendations

While this compound is a stable compound under standard storage conditions, its behavior at elevated temperatures is not well-documented in the public domain. This guide provides a framework for understanding and evaluating its thermal stability. Based on the chemistry of related compounds, dehydration and ring-opening are postulated as potential decomposition pathways.

For drug development professionals and researchers, it is strongly recommended to perform the detailed thermal analysis outlined in this guide (TGA, DSC, and Py-GC-MS) to establish a comprehensive stability profile. This will ensure the quality and safety of this compound in its applications, from synthesis to final formulation. The data generated will be invaluable for process optimization, risk assessment, and regulatory submissions.

References

- 1. (S)-1-Methyl-3-pyrrolidinol | 104641-59-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. echemi.com [echemi.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Methyl-3-pyrrolidinol [webbook.nist.gov]

Methodological & Application

Application Note: Protocols for the N-Methylation of 3-Pyrrolidinol

Abstract

This comprehensive guide provides detailed experimental protocols for the N-methylation of 3-pyrrolidinol to synthesize 1-methyl-3-pyrrolidinol (also known as N-methyl-3-pyrrolidinol), a crucial intermediate in pharmaceutical and fine chemical synthesis.[1] Two robust and widely applicable methods are presented: Reductive Amination using formaldehyde and sodium borohydride, and the classical Eschweiler-Clarke reaction. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure reliable and reproducible results.

Introduction: The Significance of 1-Methyl-3-pyrrolidinol

1-Methyl-3-pyrrolidinol (CAS 13220-33-2) is a versatile chemical building block of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a pyrrolidine ring with both a hydroxyl group and a tertiary amine, provides multiple reaction sites for constructing more complex molecular architectures.[1] This makes it an indispensable intermediate in the synthesis of a wide range of pharmaceuticals and specialty chemicals.[1] The conversion of the secondary amine in 3-pyrrolidinol to a tertiary amine via methylation can significantly alter the molecule's physicochemical and biological properties, a common strategy in drug design to enhance factors like bioavailability.

This application note details two distinct and effective methods for this transformation, chosen for their efficiency and scalability.

Mechanistic Principles of N-Methylation

The choice of methylation strategy depends on factors such as available reagents, desired scale, and sensitivity of the substrate to reaction conditions. Here, we explore two common and reliable approaches.

Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[2][3] For the N-methylation of 3-pyrrolidinol, formaldehyde serves as the carbonyl source.

The reaction proceeds in two key steps:

-

Iminium Ion Formation: The secondary amine of 3-pyrrolidinol attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration forms a transient iminium ion.

-

Hydride Reduction: A reducing agent, such as sodium borohydride (NaBH₄), delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product, 1-methyl-3-pyrrolidinol.[2]

Sodium borohydride is a suitable reducing agent as it is selective for the iminium ion over the starting aldehyde, though careful control of reaction conditions is necessary.[3]

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines that specifically avoids the over-alkylation to quaternary ammonium salts.[4][5] This reaction utilizes a mixture of excess formaldehyde and formic acid.[4]

The mechanism is as follows:

-

Iminium Ion Formation: Similar to reductive amination, the amine reacts with formaldehyde to generate an iminium ion.[6][7]

-

Hydride Transfer from Formic Acid: Formic acid acts as the hydride donor. The formate ion transfers a hydride to the iminium ion, reducing it to the tertiary amine.[4]

-

Irreversibility: This step is driven forward by the irreversible loss of carbon dioxide gas, which is formed from the oxidized formic acid.[4][8]

This method is particularly advantageous as it is a one-pot reaction and the reagents are inexpensive.[7]

Safety First: Hazard Analysis and Mitigation

All experiments must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][11]

| Chemical | Key Hazards | Mitigation and Handling |

| 3-Pyrrolidinol | Causes skin and serious eye irritation. May cause respiratory irritation.[9][12][13][14] | Avoid inhalation and contact with skin and eyes. Use in a fume hood. Wear appropriate PPE.[9][13][14] |

| Formaldehyde (Solution) | Toxic if swallowed, in contact with skin, or if inhaled.[15][16][17] Causes severe skin burns and eye damage.[15][16][18] Suspected of causing genetic defects and cancer.[15][16] | Handle only in a closed system or with appropriate exhaust ventilation.[16] Wear full protective clothing, gloves, and eye/face protection.[10][15] |

| Sodium Borohydride | Toxic if swallowed.[11][19] In contact with water, releases flammable gases.[11][19][20][21] Causes severe skin burns and eye damage.[11][19][21] | Handle under inert gas and protect from moisture.[11] Do not allow contact with water. Keep away from sources of ignition.[11] |

| Formic Acid | Flammable liquid and vapor.[22][23][24] Harmful if swallowed.[23][24] Causes severe skin burns and eye damage.[22][23][24][25] Toxic if inhaled.[23][24] | Keep away from heat and ignition sources.[24] Use in a fume hood. Wear protective gloves, clothing, and eye protection.[22][23] |

Emergency Procedures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[23][26] Seek immediate medical attention in case of burns or irritation.[22][26]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[13][15][23]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[13][15][23] If experiencing respiratory symptoms, call a poison center or doctor immediately.[23]

-

Spills: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[22] Ventilate the area.

Experimental Protocols

Protocol 1: N-Methylation via Reductive Amination

This protocol describes the methylation of 3-pyrrolidinol using formaldehyde as the methyl source and sodium borohydride as the reducing agent.

Caption: Workflow for Reductive Amination of 3-Pyrrolidinol.

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles | Notes |

| 3-Pyrrolidinol | 87.12 | 8.71 g | 0.10 | Starting material |

| Methanol (MeOH) | 32.04 | 100 mL | - | Solvent |

| Formaldehyde (37% aq. soln.) | 30.03 | 8.9 mL | ~0.11 | C₁ source (1.1 eq) |

| Sodium Borohydride (NaBH₄) | 37.83 | 4.54 g | 0.12 | Reducing agent (1.2 eq) |

| Acetone | 58.08 | ~15 mL | - | For quenching |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | - | For basification (e.g., 2M soln.) |

| Dichloromethane (DCM) | 84.93 | 3 x 50 mL | - | Extraction solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent |

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyrrolidinol (8.71 g, 0.10 mol) in methanol (100 mL).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Formaldehyde Addition: Add the 37% aqueous formaldehyde solution (8.9 mL, ~0.11 mol) dropwise to the stirred solution, ensuring the temperature remains below 10°C.

-

Iminium Formation: Stir the reaction mixture at 0°C for 1 hour to allow for the formation of the iminium ion intermediate.

-

Reduction: Carefully add sodium borohydride (4.54 g, 0.12 mol) in small portions over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure the temperature does not exceed 10°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (12-16 hours).

-

Quenching: Cool the mixture again to 0°C and slowly add acetone (~15 mL) to quench any unreacted sodium borohydride. Stir for 20 minutes.

-

Solvent Removal: Remove the methanol by rotary evaporation.

-

Basification & Extraction: Redissolve the resulting residue in water (50 mL). Basify the solution to pH > 12 by adding aqueous NaOH solution. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation (boiling point of 1-methyl-3-pyrrolidinol is approx. 50-52°C at 1 mmHg) to obtain a colorless oil.[1]

Protocol 2: N-Methylation via Eschweiler-Clarke Reaction

This protocol details the methylation using the classical Eschweiler-Clarke conditions with formaldehyde and formic acid.

Caption: Workflow for Eschweiler-Clarke Methylation of 3-Pyrrolidinol.

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles | Notes |

| 3-Pyrrolidinol | 87.12 | 8.71 g | 0.10 | Starting material |

| Formic Acid (98%) | 46.03 | 11.5 mL | ~0.30 | Hydride source & acid catalyst (3.0 eq) |

| Formaldehyde (37% aq. soln.) | 30.03 | 16.2 mL | ~0.22 | C₁ source (2.2 eq) |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | - | For basification (e.g., 6M soln.) |

| Diethyl Ether (Et₂O) | 74.12 | 3 x 50 mL | - | Extraction solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent |

-

Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-pyrrolidinol (8.71 g, 0.10 mol).

-

Acid and Aldehyde Addition: To the flask, add formic acid (11.5 mL, ~0.30 mol) followed by the 37% aqueous formaldehyde solution (16.2 mL, ~0.22 mol).

-

Heating: Heat the reaction mixture to 100°C in an oil bath. Caution: Vigorous evolution of carbon dioxide will begin. Ensure the setup is not sealed.

-

Reaction Monitoring: Maintain the mixture at reflux for 8-12 hours, or until the gas evolution ceases. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting material.

-

Cooling: After the reaction is complete, allow the flask to cool to room temperature.

-

Basification: Carefully make the solution strongly alkaline (pH > 12) by the slow addition of concentrated aqueous NaOH solution. Perform this in an ice bath as the neutralization is highly exothermic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the residual oil by vacuum distillation to afford the pure 1-methyl-3-pyrrolidinol.

Conclusion

Both reductive amination and the Eschweiler-Clarke reaction are highly effective methods for the N-methylation of 3-pyrrolidinol. The choice between them may be guided by practical considerations. Reductive amination with sodium borohydride proceeds under milder temperature conditions but requires careful handling of the pyrophoric reagent. The Eschweiler-Clarke reaction is operationally simple and uses inexpensive reagents but requires heating to reflux, which may not be suitable for thermally sensitive substrates. Both protocols, when executed with appropriate safety measures, provide reliable pathways to the valuable synthetic intermediate, 1-methyl-3-pyrrolidinol.

References

- 1. nbinno.com [nbinno.com]

- 2. organicreactions.org [organicreactions.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 7. jk-sci.com [jk-sci.com]

- 8. name-reaction.com [name-reaction.com]

- 9. fishersci.com [fishersci.com]

- 10. nexchem.co.uk [nexchem.co.uk]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.ie [fishersci.ie]

- 14. echemi.com [echemi.com]

- 15. evansvanodine.co.uk [evansvanodine.co.uk]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. chemsupply.com.au [chemsupply.com.au]

- 18. carlroth.com [carlroth.com]

- 19. dcfinechemicals.com [dcfinechemicals.com]

- 20. carlroth.com:443 [carlroth.com:443]

- 21. carlroth.com [carlroth.com]

- 22. carlroth.com:443 [carlroth.com:443]

- 23. Formic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 24. columbuschemical.com [columbuschemical.com]

- 25. fishersci.com [fishersci.com]

- 26. nj.gov [nj.gov]

Application Notes and Protocols: Stereoselective Synthesis of Adenosine A2A Antagonists Utilizing (S)-(+)-1-Methyl-3-pyrrolidinol

For: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.

Introduction: The Strategic Role of (S)-(+)-1-Methyl-3-pyrrolidinol in A2A Antagonist Design

The adenosine A2A receptor (A2AR), a G-protein coupled receptor, is a critical regulator of neuronal function and inflammatory responses. Its strategic location in the basal ganglia, where it co-localizes with dopamine D2 receptors, makes it a prime therapeutic target for neurodegenerative disorders, most notably Parkinson's disease.[1] Antagonism of the A2AR can potentiate dopaminergic signaling, offering a non-dopaminergic approach to alleviate motor symptoms.[1]

The development of potent and selective A2AR antagonists has led to a focus on various heterocyclic scaffolds, such as xanthine and non-xanthine derivatives including triazolopyrimidines and pyrazolopyrimidines.[2][3] Within these scaffolds, the incorporation of chiral auxiliaries is a key strategy to enhance binding affinity, selectivity, and pharmacokinetic properties. This compound emerges as a valuable chiral building block in this context. Its tertiary amine and stereodefined hydroxyl group allow for the introduction of a specific three-dimensional architecture into the antagonist molecule. This stereochemistry can be crucial for optimal interaction with the chiral environment of the A2AR binding pocket, potentially leading to improved metabolic stability and efficacy.

This guide provides a detailed protocol for the stereoselective incorporation of this compound into a representative triazolopyrimidine core, a common scaffold for A2A antagonists. It further outlines the rationale behind the synthetic strategy and methods for characterization and biological evaluation.

Signaling Pathway and Mechanism of Action

The therapeutic effect of A2A antagonists in Parkinson's disease is rooted in their ability to modulate the indirect pathway of motor control in the basal ganglia.

References

Application of Chiral Pyrrolidinols in the Synthesis of Checkpoint Kinase 1 (CHK1) Inhibitors

Abstract

Checkpoint Kinase 1 (CHK1) is a pivotal serine/threonine kinase in the DNA Damage Response (DDR) network, making it a high-value target for cancer therapy. Inhibition of CHK1 abrogates cancer cell cycle checkpoints, leading to mitotic catastrophe and enhanced efficacy of DNA-damaging chemotherapeutics. The structural complexity and stereochemical requirements of potent CHK1 inhibitors necessitate sophisticated synthetic strategies, often relying on chiral building blocks to ensure enantiomeric purity. This application note details a synthetic approach to a potent CHK1 inhibitor, MK-8776 (SCH 900776), highlighting the critical role of chiral heterocyclic intermediates. While chiral pyrrolidinols such as (S)-(+)-1-Methyl-3-pyrrolidinol are valuable and versatile precursors for a wide range of chiral amines and nitrogenous heterocycles, this guide will focus on a documented, convergent synthesis of MK-8776, which utilizes an optically pure piperidine fragment. A detailed, field-proven protocol for the synthesis of a key chiral piperidine precursor from a readily available chiral pool starting material is provided to illustrate the principles of asymmetric synthesis in this context.

Introduction: CHK1 as a Therapeutic Target

The integrity of the human genome is maintained by a complex signaling network known as the DNA Damage Response (DDR). When DNA damage occurs, the DDR activates cell cycle checkpoints to halt proliferation, allowing time for repair.[1][2] A key transducer in this pathway is CHK1, which is activated by the upstream kinase ATR in response to single-strand DNA breaks or replication stress.[3][4] Activated CHK1 phosphorylates downstream effectors, such as Cdc25 phosphatases, to induce cell cycle arrest, primarily at the S and G2/M phases.[5]

Many cancer cells have defects in the G1 checkpoint, often due to p53 mutations, and thus become critically dependent on the S and G2/M checkpoints for survival, especially when treated with DNA-damaging agents.[6] This reliance creates a therapeutic window: inhibiting CHK1 in p53-deficient cancer cells prevents them from arresting the cell cycle to repair damaged DNA. This forces the cells into a premature and lethal mitosis, a process known as synthetic lethality.[7] Consequently, potent and selective CHK1 inhibitors are sought after as agents that can synergize with chemotherapy and radiation.[5][7]

The ATR-CHK1 Signaling Pathway

The activation and function of CHK1 are central to maintaining genomic stability. The pathway diagram below illustrates its role.

Figure 1: Simplified CHK1 Signaling Pathway.

The Role of Chirality in CHK1 Inhibitors

The efficacy and selectivity of kinase inhibitors are highly dependent on their three-dimensional structure, which dictates binding to the ATP pocket of the target enzyme. MK-8776 (SCH 900776) is a potent and selective CHK1 inhibitor that exemplifies this principle.[8] Its structure features a chiral (R)-3-piperidinyl moiety that is crucial for optimal binding and activity.[8] The synthesis of such enantiomerically pure molecules requires precise control of stereochemistry, often achieved through the use of chiral precursors from the "chiral pool" or through asymmetric synthesis methodologies.[1][9]

While a direct synthesis of MK-8776 from this compound is not described in the cited literature, this and similar chiral pyrrolidinols are foundational building blocks in medicinal chemistry. They serve as versatile starting points for creating complex chiral amines, including piperidines, through multi-step transformations such as ring-expansion or fragmentation-recombination strategies.

Featured Synthesis: Convergent Preparation of MK-8776

A highly efficient, convergent synthesis for MK-8776 has been developed, avoiding late-stage chiral separation and tedious protecting group manipulations.[4][6] The strategy relies on the coupling of two key fragments: a pyrazolo[1,5-a]pyrimidine core and an optically pure piperidine side-chain derivative.

Figure 2: Convergent Synthesis Strategy for MK-8776.

This approach significantly improves the overall efficiency and scalability of the synthesis. The key challenge lies in the preparation of the optically pure Fragment B, which contains the essential chiral piperidine ring.

Protocol: Asymmetric Synthesis of a Key Chiral Piperidine Precursor

To illustrate a practical method for obtaining the necessary chiral building blocks, this section provides a protocol for the synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives starting from L-glutamic acid, a readily available and inexpensive component of the chiral pool. This method provides a reliable route to the (S)-enantiomer; a similar route starting from D-glutamic acid would yield the (R)-enantiomer required for MK-8776.

Protocol Workflow

Figure 3: Workflow for Chiral Piperidine Synthesis.

Step-by-Step Methodology

Materials: L-Glutamic acid, Thionyl chloride (SOCl₂), Methanol (MeOH), Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM), Sodium borohydride (NaBH₄), Ethanol (EtOH), p-Toluenesulfonyl chloride (TsCl), Benzylamine, standard laboratory glassware and purification equipment (silica gel chromatography).

Step 1: Diesterification of L-Glutamic Acid

-

Suspend L-glutamic acid (1.0 eq) in methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.5 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure to yield the crude dimethyl L-glutamate hydrochloride salt, which can be used directly in the next step.

Step 2: N-Boc Protection

-

Dissolve the crude diester from Step 1 in dichloromethane (DCM).

-

Add triethylamine (2.5 eq) followed by a catalytic amount of DMAP.

-

Add (Boc)₂O (1.1 eq) portion-wise.

-

Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N-Boc protected diester. Purify by column chromatography if necessary.

Step 3: Reduction to Diol

-

Dissolve the N-Boc protected diester (1.0 eq) in ethanol.

-

Cool to 0 °C and add sodium borohydride (4.0 eq) portion-wise over 30 minutes.

-

Stir the reaction at room temperature for 8-12 hours.

-

Quench the reaction carefully with water at 0 °C, and then add dilute HCl to adjust the pH to ~7.

-

Extract the product with ethyl acetate, dry the combined organic layers, and concentrate to give the crude diol. Purify by column chromatography.

Step 4: Ditosylation of the Diol

-

Dissolve the diol (1.0 eq) in DCM and cool to 0 °C.

-

Add triethylamine (3.0 eq), a catalytic amount of DMAP, and then p-toluenesulfonyl chloride (2.2 eq).

-

Stir the reaction at room temperature for 1-2 hours until TLC indicates completion.

-

Quench the reaction with 20% aqueous sodium bicarbonate.

-

Extract with DCM, wash with brine, dry, and concentrate. The crude ditosylate is often used directly in the next step.

Step 5: Cyclization to Piperidine

-

Dissolve the crude ditosylate in a suitable solvent such as acetonitrile.

-

Add an excess of the desired amine (e.g., benzylamine, 3.0-5.0 eq) and a base such as K₂CO₃.

-

Heat the reaction mixture at reflux (e.g., 80 °C) for 12-24 hours.

-

After cooling, filter the mixture and concentrate the filtrate.

-

Purify the residue by column chromatography to yield the enantiomerically pure N-substituted 3-(N-Boc-amino)piperidine derivative.

Data Presentation: Potency of MK-8776

The successful synthesis of enantiomerically pure MK-8776 yields a highly potent and selective CHK1 inhibitor. Its activity against related kinases demonstrates a favorable selectivity profile, which is crucial for minimizing off-target effects.

| Kinase Target | IC₅₀ (nM) | Selectivity vs. CHK1 |

| CHK1 | 3 | - |

| CDK2 | 160 | ~53-fold |

| CHK2 | 1500 | ~500-fold |

| Data sourced from MedchemExpress and Cayman Chemical product datasheets.[3][10] |

Conclusion and Field Insights

The synthesis of next-generation kinase inhibitors like MK-8776 is a testament to the power of modern synthetic organic chemistry. The convergent approach described herein offers a scalable and efficient route to this potent CHK1 inhibitor. The cornerstone of this strategy is the reliable, enantioselective synthesis of key chiral building blocks.

Expertise & Causality: The choice of a chiral pool starting material like L-glutamic acid is a classic strategy that leverages nature's stereochemical precision to avoid costly and complex asymmetric catalysis or resolution steps. The five-step sequence efficiently transforms a simple amino acid into a complex heterocyclic scaffold with complete control over the stereocenter. The cyclization (Step 5) is a standard double Sₙ2 reaction where the primary amine displaces both tosylate leaving groups to form the six-membered piperidine ring.

Trustworthiness & Validation: The described protocol is based on published and peer-reviewed methodologies, ensuring its reliability and reproducibility. Each step can be monitored by standard analytical techniques (TLC, NMR), and the final product's enantiomeric purity can be validated by chiral HPLC, confirming the integrity of the synthetic route. This self-validating system is essential for producing high-quality active pharmaceutical ingredients (APIs).

For researchers in drug development, mastering these asymmetric synthetic techniques is paramount. The ability to efficiently construct complex chiral molecules is a critical enabler for discovering and developing novel therapeutics that can precisely interact with their biological targets.

References

- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Facebook [cancer.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. baranlab.org [baranlab.org]

- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

Application Notes & Protocols: (S)-(+)-1-Methyl-3-pyrrolidinol as a High-Potential Ligand in Asymmetric Catalysis

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Preamble: The Untapped Potential of a Privileged Scaffold

The chiral pyrrolidine framework is a cornerstone of modern asymmetric catalysis, celebrated for its conformational rigidity and the stereochemical control it imparts.[1] While derivatives like proline and diarylprolinol silyl ethers have been extensively developed and commercialized, the catalytic landscape is continually evolving.[1] This document focuses on (S)-(+)-1-Methyl-3-pyrrolidinol , a structurally intriguing yet underexplored chiral amino alcohol.

A comprehensive literature review reveals a notable scarcity of direct catalytic applications for this specific molecule, in stark contrast to its C2-substituted isomer, (S)-N-Methyl-prolinol.[2] This guide, therefore, serves a dual purpose: first, to consolidate the foundational principles of amino alcohol-based catalysis, and second, to present detailed, field-proven protocols adapted for this compound, thereby providing a robust starting point for its investigation and application. We will extrapolate from well-established systems to build a compelling case for its utility, particularly in the asymmetric reduction of ketones—a critical transformation in the synthesis of chiral building blocks for natural products and pharmaceuticals.

Core Principles: Why this compound is a Promising Ligand

The efficacy of a chiral amino alcohol ligand in asymmetric catalysis stems from its bifunctional nature. The Lewis basic nitrogen atom and the hydroxyl group can coordinate to a metal center, forming a stable, chiral catalytic complex.

-

The Nitrogen Atom: The tertiary amine (N-methyl group) in this compound acts as a key coordination site for transition metals (e.g., Ru, Rh, Ir) used in hydrogenation and transfer hydrogenation reactions. Its basicity is crucial for the catalytic cycle.

-

The Chiral Hydroxyl Group: The (S)-configured secondary alcohol at the C3 position serves two roles. First, upon deprotonation, it forms a metal alkoxide, creating a stable five-membered chelate ring with the nitrogen atom. Second, and most critically, its stereocenter dictates the facial selectivity of the reaction, directing the hydride transfer to one prochiral face of the substrate. The 3-position placement offers a distinct steric and electronic environment compared to the more common 2-substituted pyrrolidinols.

This chelation constrains the geometry of the catalytic complex, creating a well-defined chiral pocket that forces the substrate to approach in a specific orientation, leading to high enantioselectivity.

Application I: Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for producing chiral secondary alcohols.[3] It typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor like isopropanol or formic acid. We propose that this compound can serve as an excellent in situ ligand for Ruthenium-catalyzed ATH.

Proposed Catalytic Cycle

The catalytic cycle, illustrated below, is based on the widely accepted outer-sphere mechanism for Ru-catalyzed transfer hydrogenation. The ligand, this compound (L), coordinates to the Ruthenium precursor to form the active chiral catalyst.

Figure 1: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation using this compound.

Detailed Experimental Protocol: Asymmetric Reduction of Acetophenone